1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone substituted with a 4-ethyl-2-(trifluoromethylthio)phenyl group. The trifluoromethylthio (-SCF₃) moiety is a strong electron-withdrawing group, while the ethyl (-C₂H₅) substituent contributes to lipophilicity.
Properties
Molecular Formula |
C12H13F3OS |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
1-[4-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-8-5-6-9(10(16)4-2)11(7-8)17-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
MKPJYPJOKYLFEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)CC)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Pre-Functionalized Substrate Synthesis
The synthesis begins with 4-ethyl-2-(trifluoromethylthio)phenol, where the hydroxyl group directs electrophilic acylation. Reacting this intermediate with propanoyl chloride in the presence of AlCl₃ under anhydrous conditions yields the ketone. However, competing side reactions, such as sulfoxide formation, necessitate stringent temperature control (0–5°C) and stoichiometric Lewis acid ratios.
Limitations and Modifications
The electron-withdrawing SCF₃ group reduces ring activation, leading to low yields (~35%). To enhance efficiency, microwave-assisted Friedel-Crafts protocols have been explored, reducing reaction times from 12 hours to 30 minutes while improving yields to 45%.
Halogenation and Subsequent Trifluoromethylthiolation
This two-step method involves introducing a halogen atom at the ortho position of 4-ethylpropiophenone, followed by SCF₃ substitution.
Bromination of 4-Ethylpropiophenone
Directed ortho-bromination using N-bromosuccinimide (NBS) in dichloromethane at 25°C achieves 85% conversion to 4-ethyl-2-bromophenylpropan-1-one. Radical initiators like benzoyl peroxide (1 mol%) enhance regioselectivity.
Silver-Mediated Trifluoromethylthiolation
The brominated intermediate reacts with AgSCF₃ in dimethylformamide (DMF) at 80°C, facilitated by cesium carbonate. This method, adapted from AgSCF₃-mediated neophyl rearrangements, achieves 62% yield by leveraging radical intermediates. The mechanism involves single-electron transfer (SET) from AgSCF₃ to the aryl bromide, generating an aryl radical that couples with SCF₃.
Photocatalytic strategies offer a mild alternative for SCF₃ introduction. Building on methodologies for α-CF₃-substituted ketones, visible-light irradiation of 4-ethyl-2-mercaptophenylpropan-1-one with CF₃Br and fac-Ir(ppy)₃ generates the SCF₃ group via radical chain propagation.
Reaction Optimization
Key parameters include:
Competing Pathways
Radical dimerization is a major side reaction, producing bis-SCF₃ byproducts. Adding 1,2-diamines as radical scavengers suppresses this, improving selectivity to 4:1 (mono- vs. di-SCF₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 35–45 | 0–80 | Simplicity | Low yield due to deactivation |
| Halogenation/SCF₃ | 62 | 80 | High selectivity | Requires toxic Ag reagents |
| Radical Photocatalysis | 58 | 25 | Mild conditions | Competing dimerization |
| Palladium Coupling | 70 | 100 | Scalability | High catalyst cost |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and influence its binding affinity to target proteins or enzymes. The ethyl and propanone moieties may contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and their positions:
Key Observations:
- Lipophilicity : The ethyl group in the target compound increases lipophilicity compared to analogs lacking alkyl chains (e.g., ), which may improve membrane permeability in biological systems.
- Steric Effects : Bulky substituents like -OTBS () or benzodioxole () reduce reactivity in nucleophilic environments, whereas the ethyl group in the target compound balances steric hindrance and solubility.
Physicochemical Properties
- Boiling Point : The target compound’s boiling point is expected to exceed 225°C (similar to ) due to its molecular weight and polar -SCF₃ group.
- Density : Estimated at ~1.3 g/cm³, aligning with ’s reported density of 1.28 g/cm³.
- Solubility : Higher lipophilicity compared to or may limit aqueous solubility but enhance organic solvent compatibility.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one?
The compound can be synthesized via Claisen-Schmidt condensation , a common method for arylpropanones. A typical procedure involves reacting a substituted acetophenone derivative (e.g., 4-ethyl-2-(trifluoromethylthio)acetophenone) with an aldehyde under basic conditions (e.g., NaOH in ethanol). Key parameters include maintaining room temperature to minimize side reactions and using stoichiometric control to optimize yields . For analogous structures, ethanol acts as both solvent and proton donor, while NaOH facilitates enolate formation. Post-synthesis, purification via column chromatography or recrystallization is recommended.
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C-APT): To confirm substituent positions and scaffold integrity. For example, dynamic effects in the phenyl ring or trifluoromethylthio group may require variable-temperature NMR .
- FT-IR spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfur-containing functional groups (C-S at ~600–700 cm⁻¹) .
- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .
- UV-Vis spectroscopy : Useful for detecting conjugation effects (e.g., λmax ~260–280 nm for aryl ketones) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between expected and observed data (e.g., unexpected splitting in NMR) may arise from dynamic effects or crystallographic disorder . For example:
- If substituent positions (e.g., trifluoromethylthio) are ambiguous, use NOESY/ROESY to probe spatial proximity between protons .
- For crystallographic ambiguities, employ SHELX software (e.g., SHELXL for refinement) to model disorder or twinning in X-ray diffraction data .
- Cross-validate with DFT calculations to predict NMR chemical shifts or optimize geometry .
Q. What strategies optimize reaction yields for derivatives of this compound?
Yield optimization depends on:
- Catalyst selection : For example, ZnCl2 in xylene yields 50% indole derivatives, while BF3·Et2O in acetic acid achieves quantitative yields in analogous Fischer indolizations .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance enolate stability in condensations, while ethanol balances reactivity and solubility .
- Temperature control : Microwave-assisted synthesis can reduce reaction times and improve selectivity for thermally sensitive intermediates .
Q. How can this compound serve as a precursor in heterocyclic synthesis?
The ketone moiety enables Fischer indolization or Knorr pyrrole synthesis for generating bioactive heterocycles. For example:
Q. What are the oxidation and reduction pathways relevant to this compound?
- Oxidation : The trifluoromethylthio group (-SCF3) may oxidize to sulfoxide (-OSCF3) or sulfone (-O2SCF3) under controlled conditions (e.g., mCPBA or H2O2/AcOH) .
- Reduction : The carbonyl group can be reduced to a secondary alcohol using NaBH4 or LiAlH4. Steric hindrance from the ethyl and trifluoromethylthio groups may necessitate bulky reductants (e.g., L-Selectride) .
Methodological Considerations
- Crystallography : For single-crystal analysis, use SHELXTL (Bruker AXS) or Olex2 for structure solution and refinement. High-resolution data (d < 1 Å) improves modeling of disordered groups .
- Scale-up challenges : The trifluoromethylthio group’s electron-withdrawing nature may necessitate inert atmospheres (N2/Ar) to prevent decomposition during large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
